3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide
CAS No.:
Cat. No.: VC15719614
Molecular Formula: C21H16N2O2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H16N2O2 |
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Molecular Weight | 328.4 g/mol |
IUPAC Name | 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide |
Standard InChI | InChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24) |
Standard InChI Key | FUKSSBNALXGOLQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N |
Introduction
Chemical Identification and Structural Characteristics
3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide belongs to the benzamide class, characterized by a central benzene ring substituted with an amide group at the carbonyl position and a phenoxy group at the meta position. The IUPAC name explicitly defines its substituents:
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A 4-cyanophenoxy group at position 3 of the benzamide core.
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An N-(4-methylphenyl) group attached to the amide nitrogen.
Molecular Formula:
Molecular Weight: 327.36 g/mol
Exact Mass: 327.1134 (calculated using isotopic distributions).
The compound’s structure (Fig. 1) features a planar benzamide scaffold, with the electron-withdrawing cyano group on the phenoxy moiety influencing electronic distribution and intermolecular interactions. The 4-methylphenyl substituent enhances lipophilicity, potentially affecting bioavailability.
Synthesis and Manufacturing
While no direct synthesis protocols for this compound are documented, analogous benzamide preparations suggest viable routes:
Amide Coupling Approach
A two-step synthesis could involve:
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Formation of 3-(4-cyanophenoxy)benzoic acid:
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Amide bond formation:
Key Reaction:
Alternative Pathways
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Mitsunobu Reaction: Coupling 3-hydroxybenzamide with 4-cyanophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Solid-Phase Synthesis: Immobilized benzamide intermediates for high-throughput screening .
Physicochemical Properties
Predicted properties derived from computational tools (e.g., ChemAxon) and analog data :
Property | Value/Range |
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LogP | 3.2 ± 0.5 |
Water Solubility | <0.1 mg/mL (25°C) |
Melting Point | 180–185°C (estimated) |
pKa | 9.8 (amide proton) |
The cyano group () contributes to dipole-dipole interactions, while the methylphenyl group enhances hydrophobic character.
Biological Activity and Applications
Though specific studies are lacking, structural analogs suggest potential domains of interest:
Kinase Inhibition
Benzamide derivatives often target ATP-binding pockets in kinases. The 4-cyanophenoxy moiety may mimic adenine interactions, as seen in pyrazolo[3,4-d]pyrimidin-based inhibitors .
Materials Science
Conjugated systems with cyano groups are explored in organic semiconductors. The compound’s planar structure may facilitate -stacking in thin-film devices.
Analytical Characterization
Recommended techniques for identification and purity assessment:
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-):
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δ 8.2 (s, 1H, amide NH)
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δ 7.8–6.9 (m, 12H, aromatic protons)
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δ 2.3 (s, 3H, methyl group)
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High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm
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Retention Time: ~12.3 min (70:30 acetonitrile/water)
Mass Spectrometry
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ESI-MS: m/z 328.12 [M+H]
Future Research Directions
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Structure-Activity Relationships: Modifying the phenoxy substituent to optimize kinase affinity.
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Crystallography: Resolving 3D structure to guide drug design.
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Solubility Enhancement: Prodrug strategies or co-crystallization.
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